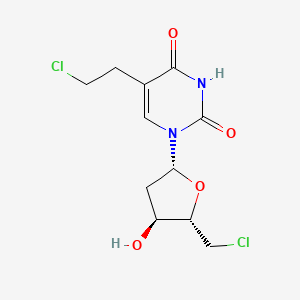
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by its intricate molecular structure, which includes multiple functional groups and a phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenothiazine core, followed by the introduction of acetyl and azetidinyl groups through acylation and amination reactions. Specific reagents and catalysts, such as acetic anhydride, chlorinating agents, and amines, are used under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in treating neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine core may interact with neurotransmitter receptors, while the azetidinyl group could influence enzyme activity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic with a phenothiazine core.
Thioridazine: Another phenothiazine derivative used in psychiatry.
Fluphenazine: A potent antipsychotic with structural similarities.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is unique due to its specific functional groups and molecular configuration, which may confer distinct pharmacological properties compared to other phenothiazines.
Properties
CAS No. |
89258-20-8 |
|---|---|
Molecular Formula |
C25H18Cl3N3O3S |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(3,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C25H18Cl3N3O3S/c1-13(32)14-7-9-21-19(11-14)30(18-4-2-3-5-20(18)35-21)22(33)12-29-31-24(23(28)25(31)34)15-6-8-16(26)17(27)10-15/h2-11,23-24,29H,12H2,1H3 |
InChI Key |
POCFOGOJEQFFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



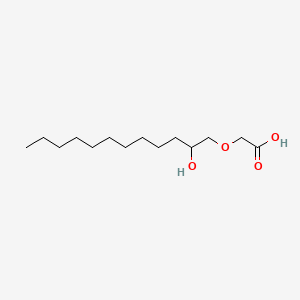

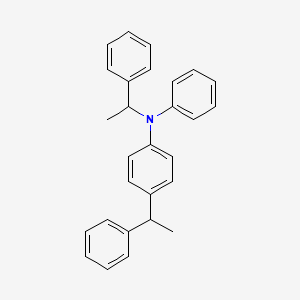
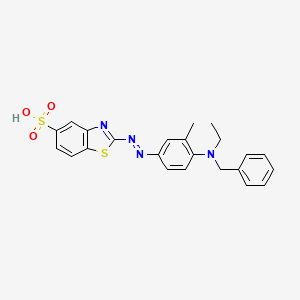
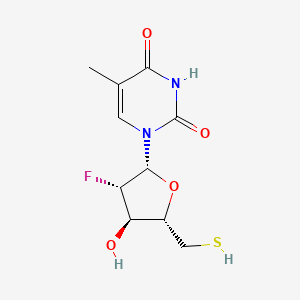
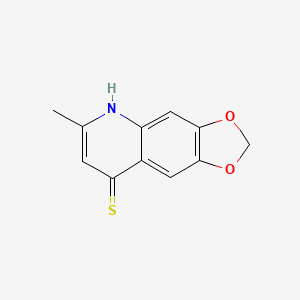

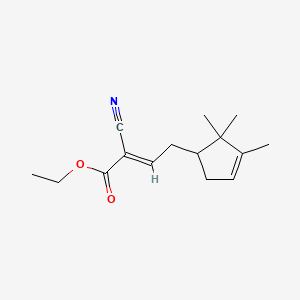

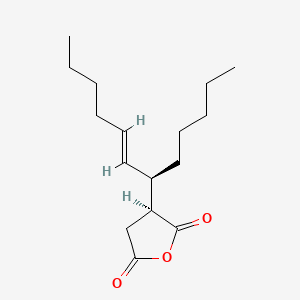
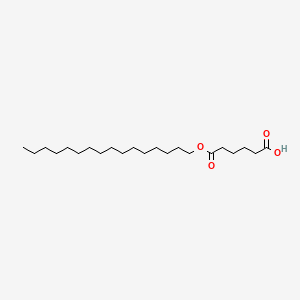
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
